6-Hydroxycoumurrayin

Description

Botanical Sources and Distribution

The presence of 6-Hydroxycoumurrayin is intrinsically linked to plant species within the Murraya genus, a member of the Rutaceae family. These plants are renowned for their rich and diverse chemical profiles, which include a significant variety of coumarins and flavonoids.

Murraya paniculata (L.) Jack, commonly known as orange jasmine or mock orange, is a primary botanical source of coumarins. analis.com.myresearchgate.netnih.gov This evergreen shrub or small tree is widely cultivated for its ornamental value and fragrant flowers. mdpi.combiochemjournal.com Phytochemical investigations of M. paniculata have led to the isolation of numerous coumarins, and it is cited as a potential source of this compound. While detailed studies on this compound from this plant are not extensively documented in readily available literature, the established presence of a wide array of coumarins underscores its significance as a primary source. Research on the leaves of M. paniculata has successfully isolated other coumarins, as detailed in the table below.

Table 1: Examples of Coumarins Isolated from Murraya paniculata

| Compound Name | Plant Part | Reference |

|---|---|---|

| Auraptene | Leaves | analis.com.myresearchgate.net |

| trans-Gleinadiene | Leaves | analis.com.myresearchgate.net |

| 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin | Leaves | analis.com.myresearchgate.net |

| Toddalenone | Leaves | analis.com.myresearchgate.net |

Murraya exotica L., often considered synonymous with M. paniculata, is another key botanical source. mdpi.com The chemical composition of M. exotica is largely similar to that of M. paniculata, being rich in coumarins and flavonoids. The distinction between M. paniculata and M. exotica is a subject of taxonomic debate, with some considering them varieties of the same species. For the purposes of phytochemistry, they are often treated as equivalent sources of many compounds.

In the context of Traditional Chinese Medicine (TCM), the dried leaves and twigs of both Murraya paniculata and Murraya exotica are collectively known as Murrayae Folium et Cacumen (MFC). analis.com.my This traditional herb is utilized for various therapeutic purposes. Comprehensive reviews of MFC have identified a vast array of chemical constituents, with flavonoids and coumarins being among the most significant bioactive compounds. While specific mention of this compound in these reviews is limited, the established phytochemical profile of MFC strongly suggests its presence.

While the Murraya genus is the most prominently cited source, the broader Rutaceae family is well-known for producing a wide variety of coumarins. Therefore, it is plausible that other species within this family could also serve as potential, yet currently undocumented, sources of this compound. Further phytochemical screening of related species is warranted to explore this possibility.

Phytogeographical Considerations of Source Plants

The geographical distribution of the source plants is a key factor influencing the availability of this compound for research and potential applications. Murraya paniculata is native to a wide region spanning South and Southeast Asia, and Australia. mdpi.combiochemjournal.com It is also widely cultivated as an ornamental plant in tropical and subtropical regions worldwide. Murraya exotica shares a similar native range. This broad distribution suggests that the botanical raw materials for obtaining this compound are geographically widespread.

Extraction and Isolation Methodologies for this compound

While specific protocols for the extraction and isolation of this compound are not extensively detailed in the available scientific literature, the general methodologies for isolating coumarins from Murraya species are well-established. These methods typically involve a multi-step process beginning with solvent extraction followed by chromatographic separation.

The initial step usually involves the extraction of dried and powdered plant material, such as the leaves, with a sequence of organic solvents of increasing polarity. A common extraction sequence might begin with a non-polar solvent like petroleum ether to remove lipids and pigments, followed by a solvent of intermediate polarity such as chloroform (B151607), and finally a polar solvent like methanol. analis.com.my

The resulting crude extracts are then subjected to various chromatographic techniques to separate the individual compounds. A typical workflow for the isolation of coumarins from Murraya extracts is outlined below:

Table 2: General Workflow for Coumarin (B35378) Isolation from Murraya Species

| Step | Technique | Description |

|---|---|---|

| 1. Preliminary Fractionation | Vacuum Liquid Chromatography (VLC) or Column Chromatography | The crude extract is subjected to chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., petroleum ether-chloroform mixtures of increasing polarity). This provides fractions enriched with compounds of similar polarity. |

| 2. Fine Separation | Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC) | Fractions containing the target compounds are further purified using PTLC or preparative HPLC to isolate the individual coumarins. |

| 3. Structure Elucidation | Spectroscopic Methods | The chemical structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and sometimes UV and IR spectroscopy. analis.com.mynih.govnih.gov |

This generalized approach has been successfully employed for the isolation of numerous coumarins from Murraya paniculata and related species. It is therefore highly probable that a similar strategy would be effective for the targeted isolation of this compound.

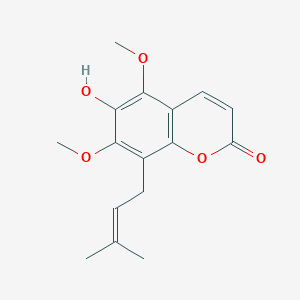

Structure

3D Structure

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

6-hydroxy-5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one |

InChI |

InChI=1S/C16H18O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h5,7-8,18H,6H2,1-4H3 |

InChI Key |

SBZHOADRHUVKKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC(=O)C=C2)OC)O)OC)C |

Origin of Product |

United States |

Occurrence and Phytochemistry of 6 Hydroxycoumurrayin

Extraction and Isolation Methodologies for 6-Hydroxycoumurrayin

Solvent-Based Extraction Techniques

The primary step in isolating this compound from plant material is solvent-based extraction. Research has shown that ethanol (B145695) is an effective solvent for this purpose. In one documented instance, the twigs and leaves of Murraya paniculata were extracted with ethanol to liberate the coumarins contained within the plant matrix. nih.govuum.edu.my

A more exhaustive approach involves successive extraction with a series of solvents of varying polarities to fractionate the chemical constituents. A common sequence for the extraction of coumarins from the leaves of Murraya paniculata involves the use of petroleum ether, followed by chloroform (B151607), and then methanol. analis.com.my This systematic process allows for the separation of compounds based on their solubility, which is a critical preliminary step before further purification. Another approach involves an initial extraction with methanol, followed by suspension in water and subsequent partitioning with hexane (B92381) and ethyl acetate. jmb.or.kr

Below is a table summarizing the solvent-based extraction methods used for isolating coumarins from Murraya paniculata:

| Plant Part | Extraction Method | Solvents Used | Reference |

| Twigs and Leaves | Ethanol Extraction | Ethanol | nih.govuum.edu.my |

| Leaves | Successive Extraction | Petroleum ether, Chloroform, Methanol | analis.com.my |

| Leaves | Methanol Extraction and Partitioning | Methanol, Water, Hexane, Ethyl acetate | jmb.or.kr |

Chromatographic Purification Strategies

Following the initial extraction, the resulting crude extract, which contains a mixture of various phytochemicals, must undergo further separation to isolate this compound. This is achieved through various chromatographic techniques.

Preparative chromatography is a crucial step for isolating larger quantities of a target compound. For the separation of coumarins from Murraya paniculata extracts, vacuum column chromatography is a frequently employed method. analis.com.my In this technique, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, causing the different compounds in the extract to move at different rates and separate.

Another method utilized is repeated silica matrix column chromatography, employing a mobile phase consisting of a gradient of hexane and ethyl acetate. aijr.org Preparative layer chromatography has also been used to isolate specific compounds from the chloroform fraction of Murraya paniculata extracts. uobaghdad.edu.iq

While specific semipreparative chromatography details for this compound are not extensively documented, the principles of this technique are widely applied in natural product chemistry for the final purification of compounds. Semipreparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that uses a liquid mobile phase and a stationary phase in a column to separate, identify, and quantify components in a mixture. This method is instrumental in obtaining highly pure compounds for structural elucidation and biological activity studies. The selection of the appropriate column and mobile phase is critical for achieving the desired separation.

Biosynthetic Pathways and Regulation of 6 Hydroxycoumurrayin

General Coumarin (B35378) Biosynthesis Mechanisms

Coumarins are a class of secondary metabolites characterized by a benzopyran-2-one core structure. rsc.org Their biosynthesis predominantly originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant natural products. nih.govresearchgate.net The journey begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid through the action of the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netdergipark.org.tr

Subsequent hydroxylation of trans-cinnamic acid at the C4 position by cinnamate (B1238496) 4-hydroxylase (C4H) yields p-coumaric acid. dergipark.org.tr This is a critical branching point, as p-coumaric acid serves as a precursor for numerous phenolic compounds. For the formation of simple coumarins, a key step is the ortho-hydroxylation of the cinnamic acid derivative. acs.org This reaction, often catalyzed by a C2'-hydroxylase (C2'H), leads to the formation of a 2-hydroxy-cinnamic acid derivative which can then undergo spontaneous or enzyme-catalyzed lactonization (ring closure) to form the fundamental coumarin scaffold. acs.org Umbelliferone (B1683723) (7-hydroxycoumarin) is a central intermediate in the biosynthesis of many more complex coumarins. cdnsciencepub.complos.org

Proposed or Elucidated Biosynthetic Routes to 6-Hydroxycoumurrayin

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a plausible route can be proposed based on established principles of coumarin biosynthesis, particularly within the Rutaceae family, where Murraya species are found. hebmu.edu.cnscilit.com The formation of this compound likely involves sequential hydroxylation and prenylation reactions.

The biosynthesis of this compound likely begins with a simple coumarin precursor. A probable candidate is a dihydroxycoumarin, which then undergoes prenylation. The "6-hydroxy" moiety in the final compound's name suggests that a key step is the hydroxylation of the coumarin ring at the C6 position. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (CYP450s), a large family of enzymes known for their role in the oxidative modification of various secondary metabolites. acs.orgnih.gov For instance, human CYP2A6 is known to catalyze the 7-hydroxylation of coumarin. nih.govreactome.org While the specific plant-based CYP450 responsible for C6-hydroxylation of a coumarin precursor in Murraya is yet to be identified, its involvement is highly probable.

Following, or perhaps preceding, the C6-hydroxylation, a prenylation event must occur. The "coumurrayin" part of the name implies the presence of a prenyl group, which is a C5 isoprene (B109036) unit. The immediate precursor to this group is dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) pathway. researchgate.net

The attachment of a prenyl group to the coumarin scaffold is a critical step in the diversification of coumarins and is catalyzed by prenyltransferases (PTs). rsc.org These enzymes transfer the dimethylallyl moiety from DMAPP to an aromatic acceptor molecule. In the context of coumarin biosynthesis, PTs can attach the prenyl group at various positions on the coumarin ring, most commonly at C6 or C8. researchgate.netresearchgate.net

Research on Murraya exotica has led to the characterization of prenyltransferases, such as MePT1, which can catalyze the C-prenylation of umbelliferone at both the C6 and C8 positions. rsc.orgrsc.org This demonstrates that the enzymatic machinery for prenylating coumarin precursors exists within the Murraya genus. It is therefore proposed that a specific prenyltransferase in the biosynthetic pathway of this compound recognizes a 6-hydroxycoumarin (B196160) intermediate as its substrate, leading to the final structure of this compound.

Interactive Data Table: Key Enzymes in Coumarin Biosynthesis

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination | L-phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| Cinnamate 2'-hydroxylase | C2'H | Ortho-hydroxylation | Cinnamic acid derivatives | 2-Hydroxy-cinnamic acid derivatives |

| Cytochrome P450 monooxygenase | CYP450 | Hydroxylation | Coumarin precursor | Hydroxylated coumarin |

| Prenyltransferase | PT | Prenylation | Coumarin precursor, DMAPP | Prenylated coumarin |

Genetic and Environmental Factors Influencing this compound Accumulation

The production and accumulation of coumarins, including presumably this compound, are tightly regulated processes influenced by both the plant's genetic makeup and external environmental cues. nih.govfrontiersin.org

The expression of biosynthetic genes is often controlled by transcription factors, which can upregulate or downregulate entire pathways in response to developmental or environmental signals. nih.govfrontiersin.org Studies in various plant species, including those in the Rutaceae family like Citrus, have shown that transcription factor families such as MYB, bHLH, and WRKY play crucial roles in regulating phenylpropanoid and coumarin biosynthesis. nih.govsemanticscholar.org The specific transcription factors governing the this compound pathway remain to be identified but are likely part of these conserved regulatory networks.

Environmental, or abiotic, stresses are well-documented inducers of secondary metabolite production in plants. nih.govfrontiersin.org Factors such as high-intensity light (including UV radiation), temperature fluctuations, water availability (drought), and nutrient levels can significantly impact the accumulation of coumarins. nih.govnih.gov For instance, studies have shown that drought stress can lead to the accumulation of coumarins in various plants. d-nb.info Similarly, light conditions, such as treatment with specific wavelengths of LED light, have been shown to enhance the accumulation of coumarins in Ruta chalepensis, another member of the Rutaceae family. researchgate.net The application of coumarin has also been shown to mitigate copper toxicity in Citrus sinensis. mdpi.com It is plausible that the accumulation of this compound in its source plant is also responsive to such environmental triggers, potentially as part of a defense mechanism against oxidative stress or other environmental challenges.

Chemical Synthesis and Derivatization of 6 Hydroxycoumurrayin

Total Synthesis Approaches to the 6-Hydroxycoumurrayin Skeleton

The total synthesis of this compound, scientifically known as 6-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)coumarin, necessitates the strategic construction of its characteristic benzopyran-2-one (coumarin) core, along with the precise introduction of the hydroxyl, methoxy (B1213986), and prenyl substituents at the C6, C7, and C8 positions, respectively.

A logical retrosynthetic analysis of the this compound skeleton begins with the disconnection of the coumarin (B35378) core. The coumarin ring system is an α,β-unsaturated lactone, which can be retrosynthetically disconnected via several established methods. Common strategies for forming the coumarin ring include the Pechmann condensation, Knoevenagel condensation, Wittig reaction, and Perkin reaction.

For a highly substituted coumarin like this compound, a plausible retrosynthetic approach would involve the disconnection of the lactone ring to a suitably substituted phenolic precursor and a three-carbon synthon. For instance, a Pechmann condensation approach would disconnect the coumarin to a substituted hydroquinone (B1673460) derivative and a β-ketoester. The strategic challenge lies in the synthesis of the appropriately functionalized hydroquinone precursor bearing the methoxy and prenyl groups in the correct orientation.

Alternatively, a Knoevenagel condensation strategy would involve the reaction of a substituted 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as malonic acid or its derivatives. This would require the synthesis of 2,5-dihydroxy-4-methoxy-3-(3-methyl-2-butenyl)benzaldehyde as a key intermediate. The synthesis of such a polysubstituted aromatic precursor is a significant undertaking, often involving multiple steps of electrophilic aromatic substitution, protection/deprotection, and functional group interconversions.

While the core coumarin structure of this compound is planar and achiral, stereoselectivity becomes a critical consideration when modifications of the prenyl side chain are envisioned, potentially leading to chiral centers. The introduction of the prenyl group itself is typically achieved via electrophilic aromatic substitution using a prenylating agent like prenyl bromide in the presence of a Lewis acid or under basic conditions. While this reaction on the aromatic ring does not generate a stereocenter, subsequent reactions on the prenyl double bond can.

For instance, stereoselective epoxidation of the prenyl double bond would lead to the formation of a chiral epoxide. The stereochemical outcome of such a reaction can be controlled by using chiral catalysts or reagents. Similarly, dihydroxylation or other additions across the double bond can also introduce new stereocenters, and the development of stereoselective methods for these transformations is an active area of research.

Semi-Synthetic Modifications of this compound

Semi-synthetic modifications of naturally occurring this compound or a synthetically produced scaffold offer a powerful avenue to generate a library of derivatives. These modifications can modulate the compound's physicochemical properties and biological activities. The primary sites for such modifications are the phenolic hydroxyl group at C6 and the prenyl side chain at C8.

The phenolic hydroxyl group at the C6 position is a prime target for derivatization through esterification and etherification reactions.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with various acylating agents. These include acid chlorides and acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. beilstein-journals.orgchemmethod.comfoodb.canih.gov The reaction is generally efficient and allows for the introduction of a wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties. The choice of acylating agent and reaction conditions can be tailored to achieve the desired ester derivative.

Etherification: The formation of an ether linkage at the C6 position is commonly achieved through the Williamson ether synthesis. beilstein-journals.orgnih.govnih.gov This involves deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. beilstein-journals.orgnih.govnih.gov This method allows for the introduction of various alkyl, benzyl, or other substituted alkyl groups. For instance, the alkylation of a related compound, 6-acetyl-7-hydroxy-4-methylcoumarin, has been achieved using dibromobutane in the presence of potassium carbonate.

A study on the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin demonstrated the etherification of a 7-hydroxycoumarin derivative using dimethyl sulfate (B86663) and potassium carbonate in acetone. These general principles are applicable to the etherification of the 6-hydroxyl group of this compound.

Table 1: Examples of Esterification and Etherification Reactions on Hydroxycoumarins

| Starting Material | Reagent(s) | Product Type | Reference |

| 7-Hydroxy-4-(2-fluorophenyl)coumarin | Dimethyl sulfate, K₂CO₃, Acetone | Methoxy Ether | |

| 6-Acetyl-7-hydroxy-4-methylcoumarin | 1,4-Dibromobutane, K₂CO₃, KI, Acetonitrile | Butoxy Ether | |

| 2-Hydroxybenzoic acid | Ethanoic anhydride (B1165640) | Acetyl Ester | chemmethod.com |

Glycosylation, the attachment of a carbohydrate moiety, is a significant modification that can dramatically alter the solubility, stability, and biological activity of a natural product. The phenolic hydroxyl group of this compound is a suitable site for O-glycosylation.

The synthesis of glycosides typically involves the reaction of the aglycone (in this case, this compound) with an activated glycosyl donor. Common glycosyl donors include glycosyl halides, glycosyl trichloroacetimidates, and thioglycosides. The reaction is usually promoted by a Lewis acid or a heavy metal salt. The stereochemical outcome of the glycosylation, leading to either an α- or β-glycosidic linkage, is a critical aspect and is influenced by the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. While specific glycosylation studies on this compound are not extensively reported, the general principles of phenolic glycosylation are well-established and could be applied to this molecule.

The prenyl side chain at the C8 position offers another handle for chemical modification due to the presence of a reactive double bond.

Oxidation and Cyclization: The double bond of the prenyl group is susceptible to various oxidative transformations. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This epoxide can then undergo further reactions, such as ring-opening with various nucleophiles to introduce new functional groups. Oxidative cleavage of the double bond, for instance by ozonolysis or treatment with potassium permanganate, would lead to the formation of an aldehyde or a carboxylic acid derivative, significantly altering the structure of the side chain.

Furthermore, the prenyl group can participate in cyclization reactions. Acid-catalyzed cyclization can lead to the formation of a six-membered chromene ring fused to the coumarin core, a common structural motif in many natural products. Oxidative cyclization, often mediated by enzymes in nature, can also lead to the formation of furan (B31954) or pyran rings.

Development of this compound Analogues and Mimics

The generation of analogues and mimics of a lead compound like this compound is a cornerstone of medicinal chemistry. This process aims to systematically alter the molecule's structure to understand its interaction with biological targets and to improve its desired properties.

Design Principles for Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) of this compound is guided by several key principles. The fundamental goal is to identify which parts of the molecule, known as pharmacophores, are essential for its biological activity and which can be modified to enhance this activity.

A primary consideration in the design of new analogues is the modification of the coumarin core. The coumarin scaffold itself is a privileged structure in medicinal chemistry, and minor alterations can lead to significant changes in biological effect. For instance, the position of the hydroxyl group on the benzene (B151609) ring of the coumarin is critical. Studies on various hydroxycoumarins have shown that the location of this hydroxyl group can influence the molecule's interaction with biological targets. citeab.com In the case of this compound, the hydroxyl group at the 6-position is a key feature. SAR exploration would involve synthesizing analogues where this hydroxyl group is moved to other positions on the aromatic ring to determine if the 6-position is optimal for the desired activity.

Another important design principle involves the modification of substituents on the coumarin ring. For example, in related coumarin derivatives, the introduction of different functional groups, such as acetyl groups or piperazine (B1678402) moieties, has been shown to significantly impact their receptor affinity and biological activity. nih.gov Following this principle, analogues of this compound could be designed with various substituents at different positions to probe the electronic and steric requirements for activity.

Computational methods, such as molecular docking, play a crucial role in the modern design of analogues. researchgate.net These in silico techniques can predict how a designed molecule might bind to a specific protein target. By modeling the interactions between potential this compound analogues and their target, researchers can prioritize the synthesis of compounds that are most likely to have improved activity. This approach saves significant time and resources compared to traditional trial-and-error synthesis.

The following table outlines key design principles for the SAR exploration of this compound:

| Design Principle | Rationale | Example Modification |

| Positional Isomerism of Hydroxyl Group | To determine the optimal position of the hydroxyl group for biological activity. | Synthesize isomers with the hydroxyl group at the 5-, 7-, or 8-position of the coumarin ring. |

| Substitution on the Aromatic Ring | To explore the impact of electronic and steric effects on activity. | Introduce electron-donating or electron-withdrawing groups at various positions. |

| Modification of the Pyranone Ring | To assess the importance of the lactone ring for activity. | Synthesize derivatives with a modified pyranone ring, such as dihydropyranones. |

| Introduction of Side Chains | To enhance binding affinity and selectivity for the target. | Attach various side chains, such as alkyl, aryl, or heterocyclic groups, to the coumarin core. |

| Computational Modeling | To predict binding affinity and guide the selection of synthetic targets. | Use molecular docking to simulate the interaction of designed analogues with a biological target. |

Synthetic Methodologies for Novel Derivatives

The synthesis of novel derivatives of this compound builds upon established methods for coumarin synthesis, with modifications to introduce the desired functional groups.

A common starting point for the synthesis of 6-hydroxycoumarins involves the use of a suitably substituted phenol (B47542). One general method for the synthesis of 6-hydroxycoumarins involves the Pechmann condensation, which utilizes a phenol and a β-ketoester in the presence of an acid catalyst. To synthesize this compound derivatives, a hydroquinone derivative would likely serve as the phenolic starting material.

A multi-step synthesis for creating derivatives of 6-hydroxycoumarin (B196160) has been reported. This process can be adapted for this compound. The synthesis begins with the reaction of 2,5-dihydroxybenzaldehyde (B135720) with malonic acid. This reaction, catalyzed by pyridine and aniline, forms a 6-hydroxycoumarin carboxylic acid. This intermediate can then undergo esterification and subsequent reaction with hydrazine (B178648) to form a carbohydrazide, which serves as a versatile building block for further derivatization.

Another synthetic route to 6-hydroxycoumarins involves the diazotization of a 6-aminocoumarin precursor, followed by hydrolysis. google.com This method provides a high-yield pathway to the 6-hydroxycoumarin core, which can then be further modified. The synthesis starts with the reduction of a 6-nitrocoumarin to a 6-aminocoumarin. google.com This amino group can then be converted to a diazonium salt, which is subsequently hydrolyzed to the desired 6-hydroxycoumarin. google.com This approach allows for the introduction of the hydroxyl group at a late stage in the synthesis, which can be advantageous when working with sensitive functional groups.

The following table summarizes synthetic methodologies that can be employed to generate novel this compound derivatives:

| Synthetic Method | Description | Key Reagents |

| Pechmann Condensation | Condensation of a hydroquinone derivative with a β-ketoester. | Hydroquinone, β-ketoester, acid catalyst (e.g., sulfuric acid). |

| Perkin Reaction | Reaction of a salicylaldehyde (B1680747) derivative with an acid anhydride and its sodium salt. | 2,5-Dihydroxybenzaldehyde, acetic anhydride, sodium acetate. |

| Knoevenagel Condensation | Condensation of an aldehyde with a compound containing an active methylene group. | 2,5-Dihydroxybenzaldehyde, malonic acid derivatives, base catalyst (e.g., piperidine). |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | A suitable salicylaldehyde derivative and a phosphonium ylide. |

| Diazotization-Hydrolysis | Conversion of a 6-aminocoumurrayin precursor to the 6-hydroxy derivative. | 6-Aminocoumurrayin, sodium nitrite, sulfuric acid. google.com |

Through the application of these design principles and synthetic methodologies, researchers can systematically explore the chemical space around this compound, leading to the discovery of novel analogues with potentially enhanced therapeutic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new and effective medicines.

Pharmacological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Research

Anti-inflammatory Activities and Mechanistic Insights

There is currently no available research specifically detailing the anti-inflammatory activities of 6-Hydroxycoumurrayin. While many coumarin (B35378) derivatives have been shown to possess anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.

No studies have been identified that investigate the effect of this compound on the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Research on other coumarins has demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, but similar data for this compound is not available. nih.gov

The regulatory effects of this compound on pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), have not been reported in the scientific literature. The modulation of these cytokines is a known mechanism of anti-inflammatory action for various other coumarin compounds.

Specific data on the inhibitory activity of this compound against inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is not available. The inhibition of these enzymes is a critical mechanism for many anti-inflammatory agents.

There is a lack of research into the interference of this compound with key inflammatory signaling pathways. While the STAT3/NF-κB/COX-2, EGFR, and ERK pathways are known targets for other anti-inflammatory and anticancer compounds, the specific effects of this compound on these pathways have not been investigated. nih.govnih.govmdpi.com

The potential modulation of the EP/cAMP/PKA signaling pathway by this compound has not been explored in any published studies. This pathway is a known regulator of various cellular processes, including inflammation.

Antitumor and Antiproliferative Potentials

Specific in vitro studies to determine the antitumor and antiproliferative potentials of this compound are not present in the current body of scientific literature. While other coumarin derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, no such data, including IC50 values, has been published for this compound. nih.govnih.gov

Inhibition of Cellular Proliferation in Cancer Cell Lines

No studies were identified that specifically investigate the effect of this compound on the proliferation of any cancer cell lines. Research on other compounds, such as 6-hydroxy-L-nicotine, has shown varied effects on different cancer cells, but these findings are not applicable to this compound. nih.govnih.gov

Mechanisms Involving Beta-Catenin Signaling Modulation

The beta-catenin signaling pathway is a critical regulator of cellular processes and a known target in cancer research. nih.govwikipedia.orgnih.gov However, the scientific literature lacks any studies that explore or demonstrate the modulation of this pathway by this compound.

Downregulation of EpCAM Expression

The Epithelial Cell Adhesion Molecule (EpCAM) is a transmembrane glycoprotein (B1211001) often overexpressed in carcinomas and is a target for cancer therapy. wikipedia.orgnih.govnih.gov There is no available research indicating that this compound has any effect on the expression of EpCAM.

Antidiabetic Activities and Enzyme Inhibition

Inhibition of Alpha-Glucosidase Activity

Inhibition of α-glucosidase is a key strategy for managing postprandial hyperglycemia. nih.govresearchgate.net While many natural compounds and plant extracts have been screened for this activity, specific IC50 values or kinetic studies for this compound are not documented in the reviewed literature. nih.govnih.gov

Inhibition of Alpha-Amylase Activity

Similar to α-glucosidase, α-amylase is a target for controlling the breakdown of dietary carbohydrates. nih.gov There is a lack of specific data on the inhibitory effects of this compound against α-amylase.

Cellular Mechanisms of Glucose Homeostasis Modulation

Glucose homeostasis is a complex process involving multiple organs and pathways, including the liver, pancreas, and skeletal muscle, regulated by hormones like insulin (B600854) and glucagon. taylorandfrancis.comnih.govnih.govyoutube.com No studies have been published detailing the specific cellular mechanisms through which this compound might modulate glucose homeostasis.

Monoamine Oxidase B (MAO-B) Inhibitory Potential

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines. nih.gov The two isoforms, MAO-A and MAO-B, are distinguished by their substrate and inhibitor selectivity. nih.gov MAO-B is a key target in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease, as its inhibition can help preserve dopamine (B1211576) levels and reduce the formation of neurotoxic radicals. distantreader.orgnih.govplos.org Coumarin derivatives have emerged as a promising scaffold for designing selective MAO-B inhibitors. mdpi.com

In Silico Molecular Docking Studies with MAO-B

While direct molecular docking studies specifically for this compound are not extensively detailed in the available literature, research on structurally related coumarin derivatives provides significant insights into how this compound likely interacts with the MAO-B active site. Computational studies on various coumarin derivatives, including 6-substituted analogs, have been performed to understand their inhibitory mechanism. nih.govmdpi.com For instance, studies on 6-substituted-3-arylcoumarins have shown a high affinity and selectivity for the human MAO-B isoenzyme. nih.gov Similarly, a comparative study of trans-6-styrylcoumarin showed it to be a highly active and selective inhibitor of MAO-B. mdpi.com

These in silico models utilize the crystallographic structure of MAO-B to predict the binding orientation and affinity of ligands. The active site of MAO-B features a binding gorge with three distinct domains: an entrance pocket, a substrate cavity, and an aromatic cage, with ligand interactions being predominantly hydrophobic. distantreader.org

Predicted Binding Affinities and Interactions

Based on docking simulations of related coumarin inhibitors, the binding of this compound to MAO-B can be predicted to involve interactions with key amino acid residues that line the active site. The selectivity of many coumarin derivatives for MAO-B over MAO-A is often attributed to interactions with specific residues. mdpi.com Docking studies consistently identify a set of crucial residues responsible for the activity of inhibitors. mdpi.comresearchgate.net

The high MAO-B activity and selectivity of many coumarin derivatives are often explained by interactions with the Cys172 residue, which is replaced by Asn181 in the MAO-A binding pocket. mdpi.com The carbonyl group of the coumarin scaffold is predicted to act as a hydrogen-bond acceptor, interacting with hydrogen-bond donors like Cys172 and Tyr326, thereby stabilizing the ligand within the active site. mdpi.com

Table 1: Key Amino Acid Residues in MAO-B Active Site for Inhibitor Binding

| Residue | Role in Binding | Source |

|---|---|---|

| Tyr326 | Hydrogen Bond Donor, "Gate" Residue | distantreader.orgmdpi.commdpi.comresearchgate.net |

| Cys172 | Key for MAO-B Selectivity, Hydrogen Bond Donor | mdpi.commdpi.comresearchgate.net |

| Gln206 | Hydrogen Bond Interaction | distantreader.orgmdpi.comresearchgate.netresearchgate.net |

| Tyr435 | Hydrogen Bond Interaction | mdpi.comresearchgate.net |

| Leu171 | "Gate" Residue, Hydrophobic Interaction | distantreader.org |

| Ile199 | "Gate" Residue, Hydrophobic Interaction | distantreader.org |

Antioxidant Properties

Coumarins are a well-known class of phenolic compounds that exhibit a wide range of physiological effects, including antioxidant activity. mdpi.com This activity is largely attributed to their ability to scavenge free radicals and chelate metal ions, which helps to mitigate oxidative stress—a condition implicated in numerous pathologies. mdpi.com

Free Radical Scavenging Activities

The antioxidant potential of coumarin derivatives is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.com The molecular structure of an antioxidant determines its capacity to donate a hydrogen atom or an electron to neutralize these radicals. ugm.ac.id

While specific IC50 values for this compound are not prominently reported, studies on related compounds underscore the importance of the hydroxyl group's position on the coumarin ring. Research has shown that the introduction of a hydroxyl group, particularly at the C-6 position, can significantly enhance radical scavenging capabilities. For example, the synthesis of 6-hydroxypyridoxine demonstrated that the C-6 hydroxyl group greatly enhanced its DPPH radical-scavenging activity compared to the parent compound. nih.gov Furthermore, studies on other 6-substituted coumarins, such as those with a chloro group, also show good scavenging effects, suggesting that substitution at this position is favorable for antioxidant activity. mdpi.com

Table 2: Common Assays for Evaluating Free Radical Scavenging Activity

| Assay | Principle | Source |

|---|---|---|

| DPPH Assay | Measures the discoloration of the DPPH radical upon receiving a hydrogen atom or electron from an antioxidant. | nih.govmdpi.comugm.ac.id |

| ABTS Assay | Measures the reduction of the ABTS radical cation by an antioxidant. | nih.govnih.gov |

| FRAP Assay | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | mdpi.com |

Impact on Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov This imbalance can lead to cellular damage, including lipid peroxidation and DNA damage. The effect of an antioxidant compound can be measured by its ability to modulate biomarkers of oxidative stress.

Common markers include:

Malondialdehyde (MDA): A product and indicator of lipid peroxidation. nih.govresearchgate.net

Superoxide Dismutase (SOD) and Catalase (CAT): Key antioxidant enzymes that protect against oxidative damage. nih.govresearchgate.net

There is a lack of direct studies measuring the effect of this compound on these specific markers in antioxidant models. However, research on other coumarins provides relevant insights. For instance, in a study investigating its antifungal mechanism against the pathogen Valsa mali, 6-methylcoumarin (B191867) was found to increase the MDA content in the fungus, indicating that it induces oxidative damage as part of its antimicrobial action. nih.govmdpi.com This highlights that the context of the study (e.g., antimicrobial vs. cellular protection) is crucial for interpreting the effects on oxidative stress markers.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimycobacterial)

Coumarins and their derivatives are recognized for a wide spectrum of biological activities, including potent antimicrobial effects against a variety of pathogenic microorganisms. nih.govresearchgate.net

The antimicrobial potential of this compound is strongly suggested by structure-activity relationship studies of related compounds. A pivotal study on the antibacterial activity of 18 different plant-derived coumarins against the phytopathogen Ralstonia solanacearum demonstrated that hydroxylation of the coumarin ring at the C-6, C-7, or C-8 position significantly enhanced antibacterial efficacy. nih.govresearchgate.net This suggests that the 6-hydroxy moiety is a key functional group for this activity. The proposed mechanism for these hydroxycoumarins involves the destruction of the bacterial cell membrane and inhibition of biofilm formation. nih.govresearchgate.net

While specific data for this compound is sparse, the activity of other hydroxy- and 6-substituted coumarins against various microbes is well-documented.

Antibacterial: 4-Hydroxycoumarin derivatives have shown favorable activity against Gram-positive bacteria like Staphylococcus aureus. scielo.br Other coumarin derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal: Research on 6-methylcoumarin revealed a strong antifungal effect against the plant pathogen Valsa mali, with an EC50 of 185.49 mg/L for inhibiting mycelial growth. nih.govmdpi.com Other studies have noted the antifungal potential of 6-hydroxycinnolines against Candida and Aspergillus species. nih.gov

Antiviral: The coumarin scaffold is considered a privileged structure for designing antiviral agents. nih.gov Various derivatives have been investigated for activity against viruses such as HIV, influenza, and Hepatitis C Virus (HCV). nih.gov Notably, a 6-bromocoumarin derivative emerged as a potent anti-HCV agent, inhibiting viral RNA replication. nih.gov

Antimycobacterial: While direct evidence for this compound is lacking, related heterocyclic structures have been explored. For example, a synthetic chromene derivative showed good activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 29.13 μg/mL. nih.gov Additionally, various 8-hydroxyquinoline (B1678124) derivatives have shown potent activity against several mycobacterial species. nih.gov

Table 3: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound/Class | Activity Type | Target Organism(s) | Finding | Source |

|---|---|---|---|---|

| Hydroxycoumarins | Antibacterial | Ralstonia solanacearum | Hydroxylation at C-6, C-7, or C-8 significantly enhances activity. | nih.govresearchgate.net |

| 6-Methylcoumarin | Antifungal | Valsa mali | Potent inhibition of mycelial growth (EC50 = 185.49 mg/L). | nih.govmdpi.com |

| 6-Bromocoumarin derivative | Antiviral | Hepatitis C Virus (HCV) | Potent inhibitor of HCV RNA replication (EC50 = 3.4 μM). | nih.gov |

| 4-Hydroxycoumarin derivatives | Antibacterial | Staphylococcus aureus | Favorable activity with significant zones of inhibition. | scielo.br |

Chondroprotective Activities

Osteoarthritis is a degenerative joint disease characterized by the breakdown of cartilage. Emerging research on compounds structurally related to this compound, isolated from the same plant genus, suggests a potential role in protecting chondrocytes, the primary cells in cartilage. A comprehensive review of Murraya paniculata, the plant source of this compound, indicates that its chemical constituents, including coumarins, possess chondroprotective properties. nih.gov

Inhibition of miR-29a/Wnt/β-catenin Signaling Activity

The Wnt/β-catenin signaling pathway is crucial in skeletal development and homeostasis. However, its over-activation is implicated in the progression of osteoarthritis. A study on 5,7,3',4'-tetramethoxyflavone (TMF), a flavonoid isolated from Murraya exotica, a plant from the same genus as the source of this compound, has demonstrated significant chondroprotective effects. This research revealed that TMF could inhibit the activity of the Wnt/β-catenin signaling pathway. Furthermore, the study identified that microRNA-29a (miR-29a) acts as a downstream factor of this pathway, creating a positive feedback loop that promotes Wnt/β-catenin signaling activity. By inhibiting this pathway, TMF effectively disrupts this feedback mechanism, thereby reducing chondrocyte apoptosis. While this study was not conducted on this compound directly, the findings for a related compound from the same genus suggest a plausible mechanism that warrants further investigation for this compound.

Upregulation of Foxo3a Expression

The Forkhead box protein O3a (Foxo3a) is a transcription factor known to play a protective role in chondrocytes by promoting their survival and maintaining cartilage homeostasis. The same study on TMF from Murraya exotica found that this compound exerts its inhibitory effect on the miR-29a/Wnt/β-catenin signaling pathway by upregulating the expression of Foxo3a. The upregulation of Foxo3a by TMF was shown to ameliorate chondrocyte apoptosis induced by the miR-29a/β-catenin signaling. This evidence from a closely related natural product suggests that this compound might also share this ability to enhance Foxo3a expression, thus contributing to its potential chondroprotective effects. Further studies are needed to confirm this direct activity for this compound.

Analgesic Properties

Extracts from Murraya paniculata, the plant from which this compound is derived, have been traditionally used to alleviate pain. longdom.org Scientific studies have begun to validate these traditional uses. A study on the bark extract of M. paniculata demonstrated significant and dose-dependent analgesic activity in mice. academicjournals.org The extract was shown to inhibit acetic acid-induced writhing and prolong tail-flicking latency, which are standard models for assessing analgesic effects. academicjournals.org The analgesic properties of the plant are attributed to its rich phytochemical composition, which includes coumarins like this compound. longdom.orgresearchgate.net These findings suggest that this compound may be one of the active compounds responsible for the observed analgesic effects, though direct studies on the isolated compound are required for confirmation.

Potential Neuroprotective Activities (e.g., anti-Alzheimer's disease)

Alzheimer's disease is a progressive neurodegenerative disorder. One of the key therapeutic strategies involves the inhibition of cholinesterases to enhance cholinergic neurotransmission. A recent review highlighted the potential anti-Alzheimer's disease properties of compounds found in Murraya paniculata. nih.gov Further research into natural coumarins isolated from the leaves of Murraya paniculata has identified them as potential inhibitors of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.org A study investigating three 7-methoxy-8-substituted coumarins from M. paniculata found that two of the compounds, murranganone and paniculatin, were potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org Given that this compound is a coumarin from the same plant, it is plausible that it may also exhibit similar neuroprotective activities through cholinesterase inhibition, a hypothesis that awaits direct experimental validation.

Antidepressant Effects

Traditional medicine has utilized various parts of Murraya paniculata for treating mental disorders. cabidigitallibrary.orgnih.gov Modern pharmacological studies have started to explore this potential. A study evaluating different extracts of M. paniculata leaves found that the ethanol (B145695) extract exhibited significant antidepressant activity in a forced swim test model. cabidigitallibrary.org The antidepressant effects were attributed to the presence of coumarins, phenols, and alkaloids in the extract. researchgate.net Another study on Murraya koenigii, a related species, also demonstrated antidepressant-like activity of its aqueous leaf extract. nih.gov As this compound belongs to the coumarin class of compounds, these findings provide a strong rationale for investigating its specific contribution to the antidepressant properties of Murraya species.

Analytical Methodologies and Spectroscopic Research Applications

Advanced Chromatographic Techniques for Research

Chromatography is fundamental to the analysis of 6-Hydroxycoumurrayin, enabling its separation from complex matrices for subsequent identification and quantification. The choice of technique depends on the specific research question, the nature of the sample, and the required sensitivity and resolution.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for metabolomics, allowing for the comprehensive profiling of metabolites in biological samples. researchgate.net This technique offers high resolution, sensitivity, and speed, making it ideal for detecting and identifying trace amounts of this compound and its metabolic products. mdpi.comyoutube.com

In a typical research application, a biological sample (e.g., plasma, urine, or tissue extract) would be prepared and injected into the UHPLC system. The separation is achieved on a sub-2 µm particle column, providing sharp, narrow peaks and allowing for rapid analysis times, often under 10 minutes. youtube.comchemicalbook.com The eluent from the column is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which ionizes the molecules.

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The parent ion corresponding to this compound or its potential metabolite is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern, or "fingerprint," for the compound, enabling its confident identification even in highly complex mixtures. researchgate.netchemicalbook.com The use of multiple reaction monitoring (MRM) mode can further enhance selectivity and sensitivity for targeted quantitative studies. chemicalbook.comthermofisher.com This approach has been successfully used to identify and quantify a wide array of compounds, including various coumarins, in complex herbal and biological matrices. nih.govnih.gov

Table 1: Representative UHPLC-MS/MS Parameters for Coumarin (B35378) Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | Gradient elution for resolving compounds with varying polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for small particle columns to ensure high efficiency. |

| Ionization Mode | ESI Positive/Negative | Selected based on the analyte's ability to gain or lose a proton. |

| MS Detection | Full Scan & Tandem MS (MS/MS) or MRM | Full scan for untargeted profiling; MS/MS or MRM for targeted identification and quantification. |

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of coumarins in various samples. nih.govchromatographyonline.com This technique is essential for determining the concentration of this compound in extracts or reaction mixtures, ensuring quality control and standardization. scielo.br

The methodology involves separating the compound on a stationary phase, typically a C18 column, using a liquid mobile phase. scielo.br The choice of mobile phase, often a mixture of a buffer (like sodium acetate) and an organic solvent (like acetonitrile), is optimized to achieve good separation and peak shape. scielo.br The quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a pure standard. chromatographyonline.com The detector wavelength is set to the maximum absorbance of the coumarin, which for many coumarins is in the UV region. researchgate.net

For instance, a reversed-phase HPLC method could be developed with the following parameters for the routine quantification of this compound.

Table 2: Example HPLC Method for Quantitative Analysis of this compound

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Acetate Buffer (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific λmax (e.g., 324 nm) |

| Injection Volume | 20 µL |

| Retention Time | Analyte-specific, determined by experimental conditions |

This table presents a hypothetical but representative HPLC method based on published methods for similar compounds. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. youtube.com While many coumarins have relatively low volatility due to their polarity, GC-MS can be employed for their analysis, often following a derivatization step. emerypharma.com For a compound like this compound, the presence of a polar hydroxyl group would necessitate derivatization, such as silylation, to increase its volatility and thermal stability, making it suitable for GC analysis. emerypharma.com

In this method, the derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. youtube.com The resulting mass spectrum provides a unique fragmentation pattern that can be compared against spectral libraries for identification. nih.gov GC-MS is highly effective for identifying components in complex mixtures like essential oils or plant extracts. thermofisher.comnih.gov

Spectroscopic Characterization for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for the de novo structural elucidation of new compounds and for confirming the identity and purity of known substances like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Through various NMR experiments, the carbon framework and the number and connectivity of protons can be determined.

¹H NMR: This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the coumarin core, the methoxy (B1213986) group protons, and the protons of the prenyl side chain. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecular structure. researchgate.net

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, revealing the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic). udel.eduoregonstate.edu The chemical shifts of the carbons in this compound would be indicative of the coumarin lactone, the aromatic ring, the methoxy group, and the prenyl group.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the entire molecular puzzle to be pieced together. ceon.rs

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |

| 2 | ~161.0 | - | - |

| 3 | ~112.5 | ~6.2 | d, J ≈ 9.5 Hz |

| 4 | ~143.5 | ~7.6 | d, J ≈ 9.5 Hz |

| 4a | ~113.0 | - | - |

| 5 | ~128.0 | ~7.3 | s |

| 6 | ~145.0 | - | - |

| 7 | ~150.0 | - | - |

| 8 | ~101.5 | ~6.8 | s |

| 8a | ~155.0 | - | - |

| 7-OCH₃ | ~56.0 | ~3.9 | s |

| 1' | ~29.0 | ~3.4 | d, J ≈ 7.0 Hz |

| 2' | ~122.0 | ~5.2 | t, J ≈ 7.0 Hz |

| 3' | ~132.0 | - | - |

| 4' (CH₃) | ~18.0 | ~1.7 | s |

| 5' (CH₃) | ~26.0 | ~1.8 | s |

| 6-OH | - | Variable | br s |

Note: These are predicted values based on known data for similar coumarin structures and general substituent effects. Actual experimental values may vary depending on the solvent and other conditions. ceon.rsresearchgate.net

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HR-ESIMS) is particularly valuable as it provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the molecular formula.

For this compound (C₁₅H₁₆O₄), the expected exact mass can be calculated. In HR-ESIMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The instrument measures the mass-to-charge ratio (m/z) of these ions with high precision. Further fragmentation analysis (MS/MS) can be performed to support structural elucidation by observing characteristic losses, such as the loss of a methyl group (•CH₃) or carbon monoxide (CO) from the coumarin core. ceon.rs

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their vibrational frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the molecule. ijarbs.comresearchgate.net

The structure of 6-hydroxy-7-methoxycoumarin contains several key functional groups that give rise to distinct absorption bands in an IR spectrum: a hydroxyl (-OH) group, an α,β-unsaturated ester (lactone), an aromatic ring, and an ether linkage (-O-CH₃). The positions of these bands are indicative of the molecule's chemical architecture. chemicalbook.com

Key research findings from the analysis of 6-hydroxy-7-methoxycoumarin's IR spectrum include the identification of strong absorptions corresponding to the hydroxyl and carbonyl groups. The phenolic O-H stretch typically appears as a broad band, a characteristic that can be influenced by hydrogen bonding. The lactone carbonyl (C=O) stretch gives rise to a very strong and sharp absorption band, a hallmark of coumarin structures. arkat-usa.org Vibrations from the aromatic ring and the ether linkage further confirm the compound's identity.

Table 1: Characteristic Infrared Absorption Bands for 6-Hydroxy-7-methoxycoumarin (Isoscopoletin)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~1700 (strong, sharp) | C=O Stretch | Lactone |

| ~1610, ~1560, ~1480 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Aryl Ether |

| ~1100 | C-O Stretch | Phenolic C-O |

Note: The values in the table are approximate and based on characteristic ranges for the specified functional groups within coumarin structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. cdnsciencepub.com This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic and pyrone rings found in coumarins. ijres.org The resulting spectrum, which plots absorbance against wavelength, reveals the wavelengths of maximum absorption (λmax). These values are characteristic of a molecule's electronic structure.

The UV-Vis spectrum of 6-hydroxy-7-methoxycoumarin is characterized by multiple absorption bands, which are attributed to π → π* electronic transitions within the conjugated benzopyrone system. The substitution of the coumarin ring with hydroxyl and methoxy groups (auxochromes) influences the positions of these absorption maxima. Research has identified several key absorption peaks for this compound in ethanol (B145695). cdnsciencepub.com The presence of these distinct bands confirms the highly conjugated nature of the molecule. researchgate.net

Table 2: Ultraviolet-Visible Absorption Maxima for 6-Hydroxy-7-methoxycoumarin (Isoscopoletin)

| Wavelength (λmax) | Solvent |

|---|---|

| 229 nm | Ethanol |

| 253 nm | Ethanol |

| 297 nm | Ethanol |

| 346 nm | Ethanol |

Data sourced from Moore and Eng (1956). cdnsciencepub.com

Future Research Directions and Translational Perspectives

Integrated Omics Approaches (e.g., Metabolomics, Proteomics)

The future of understanding the biological impact of 6-Hydroxycoumurrayin lies in the application of integrated omics technologies. These approaches, which include metabolomics and proteomics, offer a holistic view of the molecular changes induced by a compound within a biological system. nih.govmdpi.com

Metabolomics focuses on the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By analyzing the metabolome, researchers can identify the biochemical pathways affected by this compound. For instance, studies on Murraya species have utilized metabolomics to profile phytochemicals and understand their distribution during different stages of maturity. nih.gov A similar approach for this compound could reveal its downstream effects and identify biomarkers of its activity.

Proteomics , the large-scale study of proteins, can elucidate the molecular mechanisms of action by identifying protein targets of this compound and observing changes in protein expression and post-translational modifications. mdpi.com Modern proteomics relies on advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Integrated analysis of transcriptomic, proteomic, and metabolomic data from systems treated with this compound can provide a comprehensive understanding of its biological role, revealing correlations between gene expression, protein levels, and metabolic changes. nih.govmdpi.com This multi-omics strategy has the potential to uncover novel regulatory networks and pathways influenced by this compound. mdpi.com

Computational Modeling and Artificial Intelligence in this compound Research

Computational and artificial intelligence (AI) methods are poised to accelerate research into this compound, enabling rapid screening and mechanistic insights.

Advanced Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to screen for potential protein targets of this compound and to understand the structural basis of its activity. For example, molecular docking studies on other coumarin (B35378) derivatives have been used to identify potential inhibitors of various enzymes. nih.gov

Following docking, molecular dynamics (MD) simulations can provide detailed information about the dynamic behavior of the this compound-protein complex over time. youtube.com MD simulations can be used to assess the stability of the binding, observe conformational changes, and calculate binding free energies, offering a more realistic representation of the molecular interactions in a biological environment. nih.govmdpi.comnih.gov These computational tools are invaluable for prioritizing experimental studies and for the rational design of more potent analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By developing QSAR models for a series of coumarin derivatives, including this compound, it would be possible to predict the activity of new, unsynthesized analogs. researchgate.netmdpi.com The essential steps in QSAR studies involve the selection of a dataset, generation of molecular descriptors, model construction, and rigorous validation. wikipedia.org

QSAR analyses have been successfully applied to furanocoumarin derivatives to understand their inhibitory effects on metabolic enzymes, relating properties like lipophilicity, molecular size, and electrostatic potential to their biological activity. nih.gov A similar approach for this compound could guide the synthesis of derivatives with enhanced activity and improved pharmacokinetic properties. Advanced multi-dimensional QSAR approaches, such as 6D-QSAR, which incorporate induced-fit and solvation models, could offer even greater predictive power. nih.gov

Exploration of Synergistic Effects with Other Phytochemicals

Phytochemicals often exhibit synergistic effects, where the combined biological effect of two or more compounds is greater than the sum of their individual effects. nih.govnih.gov The Murraya genus is a rich source of various bioactive compounds, including other coumarins, alkaloids, and flavonoids. nih.gov Future research should investigate the potential synergistic interactions between this compound and other phytochemicals present in Murraya extracts.

Proposed mechanisms for synergy include enhanced bioavailability, increased antioxidant capacity, and targeting of different but complementary signaling pathways. nih.gov Studies combining phytochemicals have shown greater efficacy in reducing inflammatory responses compared to the individual components. nih.gov Investigating these combinations could lead to the development of more effective botanical formulations.

Sustainable Sourcing and Cultivation Strategies for Research

As research into this compound progresses, the demand for this compound will increase. Therefore, developing sustainable sourcing and cultivation strategies for Murraya species is crucial. The Murraya genus includes several species, such as Murraya paniculata and Murraya koenigii, which are widely distributed in Asia and Australia. nih.gov

Research into the optimal growing conditions, including soil type and climate, can enhance the yield of these plants. nih.gov Furthermore, studies focusing on agricultural practices, such as the use of fertilizers, can be optimized to maximize the production of bioactive compounds like this compound. Establishing efficient cultivation and harvesting methods will ensure a consistent and sustainable supply for ongoing research and potential future commercialization, without depleting natural populations.

Application in Advanced Biological Research Tools

The intrinsic properties of the coumarin scaffold suggest that this compound could be developed into an advanced tool for biological research. Coumarin derivatives are known for their fluorescent properties, making them ideal candidates for the development of fluorescent probes. mdpi.com

These probes can be designed to be "activatable," meaning they only emit a fluorescent signal upon interaction with a specific biological target, such as an enzyme or a particular cellular environment. nih.gov This allows for the sensitive and specific imaging of biological processes in living cells and organisms. nih.gov By modifying the structure of this compound, it may be possible to create novel fluorescent probes for applications in molecular imaging, high-throughput screening, and diagnostics. This would represent a significant translational step, moving the compound from a subject of study to a tool for discovery.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-Hydroxycoumurrayin in laboratory settings?

- Methodological Answer : The synthesis typically involves hydroxylation of coumarin derivatives under controlled conditions. A common approach includes refluxing precursors like 4-methylcoumarin with hydroxylating agents (e.g., H₂O₂/acidic media) at 60–80°C for 6–12 hours. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Researchers should validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via NMR (¹H, ¹³C) and FTIR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR for elucidating proton and carbon environments (e.g., hydroxyl proton at δ 9.8–10.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]⁺ expected for C₁₀H₈O₄: 193.0495 Da).

- X-ray Crystallography : For definitive confirmation of crystal structure and hydrogen-bonding patterns.

Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy .

Q. How do researchers determine the mechanism of action for this compound’s biological activity?

- Methodological Answer : Initial screening involves in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, COX-2 inhibition studies use fluorometric kits with IC₅₀ calculations. Transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) can identify downstream targets. Researchers must include positive/negative controls (e.g., aspirin for COX-2) and validate findings with knockdown/overexpression models .

Advanced Research Questions

Q. What strategies are recommended to optimize the synthesis yield of this compound while minimizing impurities?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, reaction time, catalyst concentration).

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time.

- Green Chemistry : Replace traditional solvents with ionic liquids to enhance selectivity. Post-synthesis, employ preparative HPLC with C18 columns for impurity removal. Yield improvements ≥15% have been reported using these strategies .

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with authenticated standards from PubChem or NIST.

- Solvent Effects : Replicate spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts.

- Collaborative Analysis : Engage crystallography experts to resolve ambiguous peaks. Contradictions may arise from tautomerism or polymorphic forms, requiring single-crystal X-ray analysis for resolution .

Q. What computational approaches are used to model this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like estrogen receptors. Focus on hydrogen-bond interactions with catalytic residues.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability. Validate predictions with in vivo pharmacokinetic studies .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on this compound’s cytotoxicity across cell lines?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. HepG2) and culture conditions (e.g., serum concentration, passage number).

- Dose-Response Curves : Generate EC₅₀ values with ≥8 concentrations and triplicate repeats.

- Meta-Analysis : Follow PRISMA guidelines to systematically review literature, identifying confounding variables (e.g., solvent used, exposure time). Contradictions may stem from cell-specific uptake mechanisms or metabolic activation differences .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s antioxidant activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.